molecular formula C13H16FNO2 B2674955 N-(2-cyclopropyl-2-hydroxypropyl)-3-fluorobenzamide CAS No. 1286714-36-0

N-(2-cyclopropyl-2-hydroxypropyl)-3-fluorobenzamide

Cat. No.: B2674955
CAS No.: 1286714-36-0
M. Wt: 237.274
InChI Key: LUZHMDIBFMJISJ-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxypropyl)-3-fluorobenzamide is a synthetic chemical compound of interest in medicinal chemistry and biological research. While specific pharmacological data for this compound is not currently available in the public domain, its structure, featuring a benzamide core linked to a cyclopropyl-hydroxypropyl group, suggests potential as a valuable scaffold for drug discovery. Benzamide derivatives are frequently explored for their diverse biological activities. Related compounds incorporating cyclopropyl and fluorobenzamide motifs have been investigated for their antiproliferative properties, indicating the relevance of such structures in developing new therapeutic agents . The presence of the cyclopropyl group is often leveraged to influence the compound's metabolic stability and binding affinity due to its rigid, strained conformation . The fluorine atom on the benzamide ring can modulate the molecule's electronic properties, lipophilicity, and overall pharmacokinetic profile. This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers are advised to consult safety data sheets and handle the compound in accordance with all local and national regulatory guidelines.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c1-13(17,10-5-6-10)8-15-12(16)9-3-2-4-11(14)7-9/h2-4,7,10,17H,5-6,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZHMDIBFMJISJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC(=CC=C1)F)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-3-fluorobenzamide typically involves the condensation of 3-fluorobenzoic acid with 2-cyclopropyl-2-hydroxypropan-1-amine. The reaction is facilitated by a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxypropyl)-3-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC or DMP in dichloromethane.

    Reduction: LiAlH4 in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-(2-cyclopropyl-2-oxopropyl)-3-fluorobenzamide.

    Reduction: Formation of N-(2-cyclopropyl-2-hydroxypropyl)-3-fluoroaniline.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxypropyl)-3-fluorobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-3-fluorobenzamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
  • Structure : Replaces the cyclopropyl group with a dimethyl-hydroxyethyl chain and substitutes fluorine with a methyl group.
  • Key Feature : Contains an N,O-bidentate directing group, enhancing its utility in metal-catalyzed C–H bond functionalization reactions.
  • Synthesis: Prepared via amidation of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, characterized by X-ray crystallography .
(S)-N-(1-((1-Cyanocyclopropyl)amino)-1-oxo-3-phenylpropan-2-yl)-3-fluorobenzamide ()
  • Structure: Shares the 3-fluorobenzamide core but incorporates a cyanocyclopropyl group and phenylpropan-2-yl chain.
  • Physicochemical Properties : Purified via semi-preparative HPLC (C18 column, ACN/water = 30:70) with 98.6% purity .
Dopamine D3 Receptor Agonist ()
  • Structure : Contains a 3-fluorobenzamide group linked to a cyclobutyl-thiazole system.
  • Bioactivity : Demonstrates potent D3 receptor agonist activity (36% yield in synthesis), highlighting fluorobenzamide’s role in neurological targeting .

Functional Group Impact

Compound Substituent Effects Key Applications
Target Compound Cyclopropyl (steric bulk), 3-F (electron-withdrawing) Speculative: Drug design, agrochemicals
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide Methyl (electron-donating), N,O-bidentate group Metal-catalyzed reactions
Dopamine D3 Agonist Thiazole (bioisostere), cyclobutyl (conformational restraint) Neurological therapeutics
Pesticide Derivatives (–6) Trifluoromethyl, chloro (lipophilicity, stability) Crop protection

Biological Activity

N-(2-cyclopropyl-2-hydroxypropyl)-3-fluorobenzamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique cyclopropyl and fluorobenzamide moieties, which contribute to its reactivity and interactions with biological targets. The chemical formula is represented as:

C13H14FN1O1\text{C}_{13}\text{H}_{14}\text{F}\text{N}_{1}\text{O}_{1}

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that the compound acts as an inhibitor for certain enzymes by binding to their active sites, which can lead to various biological effects, including:

  • Inhibition of inflammatory pathways : The compound is being investigated for its anti-inflammatory properties, potentially useful in treating conditions like arthritis.
  • Anticancer activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by affecting cell cycle regulation and apoptosis pathways .

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation. In vitro studies have demonstrated that the compound can modulate the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases.

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties. In a study involving FaDu hypopharyngeal tumor cells, it was found to induce apoptosis more effectively than some reference drugs, indicating potential as a therapeutic agent in cancer treatment .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryModulates cytokine production; reduces inflammation
AnticancerInduces apoptosis in tumor cells; inhibits proliferation
Enzyme inhibitionBinds to active sites of specific enzymes

Research Applications

This compound has several applications in scientific research:

  • Biochemical Probes : It is being explored as a biochemical probe for studying enzyme interactions, which could provide insights into metabolic pathways and disease mechanisms.
  • Drug Development : The compound shows potential as a lead candidate for developing new drugs targeting inflammatory diseases and cancers.

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